REACTION_CXSMILES
|
[CH2:1]1[C:6](=O)[N:5](Br)[C:3](=[O:4])[CH2:2]1.[NH2:9][C:10](N)=[S:11]>O>[NH2:9][C:10]1[S:11][C:1]([CH2:2][CH2:3][OH:4])=[CH:6][N:5]=1
|
Name
|
2,3-dihyofuran
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.505 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under nitrogen atmosphere overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to form a yellow clear solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (3×5 mL)
|
Type
|
ADDITION
|
Details
|
the aqueous solution was treated with ammonium hydroxide to pH 12
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with CH2Cl2 (2×5 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with EtOAc (8×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.123 g | |
YIELD: CALCULATEDPERCENTYIELD | 117.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |